molecular formula C24H31NO5 B2886333 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 1396767-79-5

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2886333
CAS No.: 1396767-79-5
M. Wt: 413.514
InChI Key: UQEORXCVGOLFTD-UHFFFAOYSA-N
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Description

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a synthetic small molecule featuring a piperidine core, a key structural motif found in many biologically active compounds. Piperidine derivatives are of significant interest in medicinal chemistry and chemical biology for their potential to interact with various enzyme systems and cellular receptors. The structure of this compound, which incorporates phenoxy and dimethoxybenzyl ether functional groups, suggests its potential utility as a building block in organic synthesis or as a lead compound in the investigation of new therapeutic agents. Researchers may explore its application in developing modulators for central nervous system (CNS) targets, given that piperidine is a common pharmacophore in neurology and psychiatry drug discovery . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5/c1-18(30-21-7-5-4-6-8-21)24(26)25-11-9-19(10-12-25)16-29-17-20-13-22(27-2)15-23(14-20)28-3/h4-8,13-15,18-19H,9-12,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEORXCVGOLFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)COCC2=CC(=CC(=C2)OC)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:

  • Formation of the Piperidine Intermediate:

      Starting Materials: 4-piperidone and 3,5-dimethoxybenzyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Attachment of the Phenoxy Group:

      Starting Materials: The piperidine intermediate and phenol.

      Reaction Conditions: This step involves a nucleophilic substitution reaction where the phenol reacts with the intermediate in the presence of a suitable catalyst like potassium tert-butoxide.

  • Final Coupling:

      Starting Materials: The intermediate from the previous step and 2-chloropropan-1-one.

      Reaction Conditions: The final coupling is achieved through a nucleophilic substitution reaction under basic conditions, typically using sodium hydride in tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and piperidine moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in aprotic solvents like THF.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may impart interesting properties to materials, such as enhanced stability or specific interactions with other compounds.

Mechanism of Action

The mechanism of action of 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Noted Biological Activity (if available)
1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one C₂₄H₂₉NO₅ 411.5 3,5-Dimethoxybenzyloxy-methyl, phenoxy, piperidine Not reported
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one C₁₉H₂₅N₃O₃ 343.4 3,5-Dimethylisoxazolyl, 6-methylpyridinyloxy, piperidine Not reported
CP99994 C₁₉H₂₄N₂O ~296.4 2-Methoxybenzylamino, phenyl, piperidine Neurokinin-1 receptor antagonist
Aprepitant C₂₃H₂₁F₇N₄O₃ ~534.5 Trifluoromethylphenyl, morpholinyl, triazolone Neurokinin-1 antagonist (FDA-approved)
LY303870 (Lanepitant) C₂₇H₃₃N₅O₃ ~491.6 Indolyl, methoxybenzyl, piperidinyl-acetyl Neurokinin-1 antagonist (preclinical)
Key Observations:

Molecular Weight and Complexity : The target compound (411.5 g/mol) is intermediate in size compared to analogs like Aprepitant (534.5 g/mol) and LY303870 (491.6 g/mol). Its lower molecular weight relative to Aprepitant may suggest improved solubility or bioavailability .

Substituent Effects: The 3,5-dimethoxybenzyl group in the target compound enhances lipophilicity compared to the 6-methylpyridinyloxy group in ’s analog . This could influence membrane permeability or CNS penetration. Piperidine rings are common in neurokinin antagonists (e.g., CP99994, Aprepitant), suggesting the target compound may share similar targets .

Hypothesized Pharmacological Profiles

While direct activity data for the target compound are lacking, inferences can be drawn from structural analogs:

  • Neurokinin Receptor Interaction : The piperidine core and aromatic substituents align with neurokinin-1 (NK1) antagonists like CP99994 and Aprepitant. The 3,5-dimethoxybenzyl group may enhance affinity for hydrophobic receptor pockets .
  • Selectivity : The absence of strongly electron-withdrawing groups (e.g., trifluoromethyl in Aprepitant) might reduce off-target effects on other GPCRs .

Biological Activity

1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring, a phenoxypropanone moiety, and a dimethoxybenzyl group. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Through a Mannich reaction involving formaldehyde and secondary amines.
  • Attachment of the Dimethoxybenzyl Group : Via etherification with 3,5-dimethoxybenzyl alcohol.
  • Formation of the Phenoxypropanone Moiety : Accomplished through Friedel-Crafts acylation reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in medicinal chemistry.

The compound's mechanism of action is believed to involve:

  • Neurotransmitter Receptor Interaction : The piperidine ring may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Activity Modulation : The diphenylpropanone moiety could affect enzyme activities related to metabolic pathways.

Anticonvulsant Activity

A study evaluated similar piperidine derivatives for anticonvulsant properties using the maximal electroshock seizure (MES) model in Wistar rats. Compounds showed varying degrees of efficacy compared to standard drugs like phenytoin. This suggests that modifications in similar compounds could lead to enhanced anticonvulsant activity .

Cytotoxicity Studies

Research on related compounds indicated that they exhibited low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations. This is crucial for assessing the safety profile of new therapeutic agents .

Data Tables

Property Value
Molecular FormulaC27_{27}H36_{36}N2_{2}O8_{8}
Molecular Weight516.6 g/mol
Potential Biological ActivitiesAnticonvulsant, Neuroprotective
Toxicity (in vitro)Low cytotoxicity

Case Studies

  • Anticonvulsant Evaluation : In a comparative study, several synthesized piperidine derivatives were screened for their anticonvulsant activity against MES in male Wistar rats. Notably, some compounds demonstrated significant protective effects without neurotoxicity .
  • Safety Assessment : A related study reported that certain derivatives did not exhibit cytotoxic effects on human cells even at elevated doses, indicating a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-2-phenoxypropan-1-one?

  • Methodological Answer : Synthesis involves multi-step reactions, including:

  • Piperidine functionalization : Introducing the (3,5-dimethoxybenzyl)oxymethyl group at the 4-position of piperidine via nucleophilic substitution or coupling reactions under anhydrous conditions.
  • Ketone formation : The propan-1-one moiety is typically synthesized using Friedel-Crafts acylation or ester-to-ketone reduction, requiring strict temperature control (−10°C to 25°C) to avoid side reactions.
  • Phenoxy linkage : The phenoxy group is attached via Williamson ether synthesis, using a base like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or THF) .
    • Validation : Monitor reaction progress with TLC and confirm intermediate structures via 1H^1H-NMR and IR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • Chromatography : Reverse-phase HPLC with a mobile phase of methanol/buffer (65:35, pH 4.6–6.5) to assess purity (>95%) and retention time consistency .
  • Spectroscopy :
  • 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Iterative analysis : Compare experimental 1H^1H-NMR shifts with computational predictions (e.g., DFT calculations) to validate resonance assignments.
  • Decoupling experiments : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals from the piperidine ring and aromatic methoxy groups.
  • Crystallographic validation : If NMR data conflicts with expected geometry, attempt crystallization and solve the structure via X-ray diffraction .

Q. What strategies optimize the synthetic yield of the (3,5-dimethoxybenzyl)oxymethyl-piperidine intermediate?

  • Methodological Answer :

  • Reagent selection : Use coupling agents like EDCI or HOBt for amide/ether bond formation to minimize racemization.
  • Solvent optimization : Test polar aprotic solvents (e.g., DCM, acetonitrile) to enhance reaction kinetics.
  • Temperature control : Maintain reactions at 0–5°C to suppress side reactions (e.g., over-alkylation).
  • Data-driven adjustments : Track yield variations using design-of-experiments (DoE) to identify critical parameters (e.g., stoichiometry, reaction time) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model binding affinities with receptors (e.g., GPCRs or kinases), focusing on the phenoxy and dimethoxybenzyl groups as pharmacophores.
  • MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.
  • QSAR modeling : Corinate structural descriptors (e.g., logP, polar surface area) with activity data from analogs (e.g., piperazine derivatives) to prioritize synthetic targets .

Data Analysis and Interpretation

Q. What analytical techniques are recommended for detecting impurities in bulk samples?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with gradient elution (methanol/water + 0.1% formic acid) to separate and identify byproducts (e.g., unreacted starting materials or oxidation products).
  • LC-UV/Vis : Quantify impurities at 254 nm, referencing USP/PhEur guidelines for acceptance thresholds (<0.15% for any single impurity) .

Q. How should researchers address batch-to-batch variability in pharmacological assays?

  • Methodological Answer :

  • Standardization : Pre-treat all batches with recrystallization or column chromatography to ensure ≥98% purity.
  • Bioassay controls : Include a reference compound (e.g., a known kinase inhibitor) in each assay plate to normalize activity data.
  • Statistical rigor : Apply ANOVA or mixed-effects models to distinguish biological variability from synthetic artifacts .

Table: Key Synthetic and Analytical Parameters

ParameterOptimal ConditionsEvidence Source
Piperidine functionalization EDCI/HOBt, DCM, 0°C, 12h
HPLC mobile phase Methanol:Buffer (65:35), pH 4.6–6.5
NMR solvent CDCl₃ or DMSO-d₆
Crystallization solvent Ethyl acetate/hexane (1:3)

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